1,2,4,5-四(4-羧基苯基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

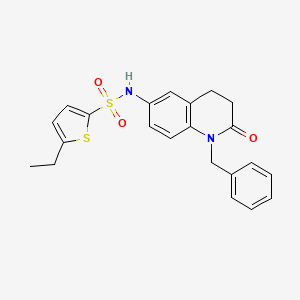

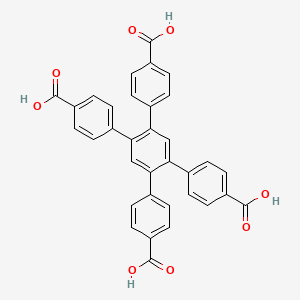

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, also known as H4TCPB, is an organic linker with a molecular structure that has four carboxyl phenyl groups symmetrically attached to the central benzene core . It has an empirical formula of C34H22O8 and a molecular weight of 558.53 .

Synthesis Analysis

H4TCPB can be synthesized using a Suzuki coupling reaction . In recent studies, it has been used to obtain new Metal-Organic Frameworks (MOFs) under mild reaction conditions .Molecular Structure Analysis

The molecular structure of H4TCPB consists of a central benzene core to which four carboxyl phenyl groups are symmetrically attached . This structure allows it to serve as an organic linker in the synthesis of MOFs .Chemical Reactions Analysis

H4TCPB has been used in the synthesis of new MOFs. For example, it has been used to obtain thorium-based MOFs under a similar reaction system (metal salt, ligand, solvent, and acid are the same) . It has also been used to synthesize Zr(IV) and Ce(IV)-based MOFs .Physical And Chemical Properties Analysis

H4TCPB is a powder with an assay of ≥97% . It has a molecular weight of 558.53 and an empirical formula of C34H22O8 .科学研究应用

Formation of Supramolecular Heterostructures

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) can be utilized in the formation of supramolecular heterostructures. These structures are significant in functionalizing black phosphorus, which is a promising material due to its unique physical and chemical properties .

Synthesis of Metal-Organic Frameworks (MOFs)

H4TCPB is instrumental in synthesizing microporous MOFs. These frameworks have potential applications in hydrogen storage, gas separation, and catalysis due to their high surface area and tunable pore sizes .

Development of MOF Sensors

The compound is used in the development of stable porphyrin-based MOF sensors. For instance, it has been used in conjunction with other ligands for the detection of insecticides and acaricides like parathion, showcasing excellent water stability .

Luminescent Thorium-based MOFs

H4TCPB has been used to synthesize new thorium-based MOFs that exhibit luminescence. These MOFs are formed with Th(IV) as the central unit and have potential applications in areas where luminescent materials are required .

作用机制

属性

IUPAC Name |

4-[2,4,5-tris(4-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQKANXPMBQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | |

CAS RN |

1078153-58-8 |

Source

|

| Record name | 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: H4TCPB acts as an organic linker, coordinating to metal ions through its four carboxylate groups. These carboxylate groups can adopt various coordination modes, such as bridging and chelating-bridging, leading to the formation of diverse MOF structures. [, , ] For example, in Zr-CAU-24, H4TCPB links Zr(IV) ions, forming a structure with a 4,3-connected tbo topology. []

ANone:

- Spectroscopic data: While the provided research doesn't explicitly list all spectroscopic data, H4TCPB and its derivatives commonly exhibit characteristic peaks in techniques like NMR and IR spectroscopy. For instance, Zr-CAU-24 displays both uranyl and TCPB luminescence, indicating characteristic peaks in fluorescence spectroscopy. []

A: Yes, the porous nature and tunable structures of H4TCPB-based MOFs make them suitable for catalytic applications. For example, ZnPO-MOF, incorporating (porphyrin)Zn struts within the H4TCPB framework, effectively catalyzes acyl-transfer reactions by preconcentrating substrates within its pores. [] Another example is MOF-LS10, which demonstrates dual catalytic activity by efficiently catalyzing CO2 cycloaddition with epoxides and photocatalyzing benzylamine coupling. []

A: Yes, electronic structure calculations have been employed to study H4TCPB-based MOFs. For instance, in DA-MOF, incorporating C60 guests, calculations revealed the influence of C60 on the electronic structure, providing insights into the enhanced photoelectric conductivity observed. []

A: Although the provided research doesn't delve into specific formulation strategies for H4TCPB-based MOFs, selecting appropriate metal ions and synthesis conditions is crucial for tuning stability. For instance, using Zr(IV) instead of other metal ions resulted in water-stable Zr-CAU-24 and Zr-LMOF, allowing for applications in aqueous environments. [, ]

ANone: Various techniques are employed to characterize H4TCPB-based MOFs, including:

- Single crystal X-ray diffraction: Used to determine the crystal structure and pore size of the MOFs. [, , ]

- Fluorescence spectroscopy: Used to investigate the luminescent properties of the MOFs and their response to analytes. [, , , ]

- Thermogravimetric analysis: Used to determine the thermal stability of the MOFs. [, ]

- Gas adsorption measurements: Used to analyze the porosity and surface area of the MOFs, particularly their capacity for H2 uptake. []

ANone: The provided research primarily focuses on the synthesis and applications of H4TCPB-based MOFs and doesn't delve into the environmental impact of H4TCPB or its degradation products. Further research is needed to assess its environmental fate and potential risks.

ANone: Yes, numerous organic linkers can be used to construct MOFs. The choice of linker depends on the desired properties of the final MOF. Some alternatives mentioned in the research include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2946980.png)

![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![3-(3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-4-oxo-4H-chromen-2-yl)propanoic acid](/img/structure/B2946985.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2946988.png)

![N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946990.png)

![N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2946991.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2946992.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2946994.png)

![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2946997.png)

![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)

![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)